molecular formula C15H22N2O3 B2704811 tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate CAS No. 1387752-25-1

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate

Cat. No. B2704811
CAS RN: 1387752-25-1
M. Wt: 278.352
InChI Key: OSFNQXIMTDDGTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated . Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) have been studied . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate” is C15H22N2O3. The molecular weight is 278.352.


Chemical Reactions Analysis

The tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate serves as a crucial intermediate in the synthesis of various biologically active molecules. For example, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for compounds like omisertinib (AZD9291), showcasing its relevance in the development of cancer therapies (Zhao et al., 2017). Furthermore, its application extends to the generation of α-aminated methyllithium through DTBB-catalyzed lithiation, demonstrating its utility in the preparation of functionalized carbamates and subsequent synthesis of 1,2-diols, which are valuable in medicinal chemistry (Ortiz, Guijarro, & Yus, 1999).

Role in Synthesis Techniques

This compound also plays a significant role in enhancing synthesis techniques. For instance, it has been involved in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, which are key intermediates for the synthesis of factor Xa inhibitors, a class of anticoagulants. This highlights its contribution to the development of new therapeutic agents (Wang, Ma, Reddy, & Hu, 2017). Additionally, it's used in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, illustrating its importance in the modification and protection of amino groups in peptide synthesis (Sakaitani & Ohfune, 1990).

Analytical and Environmental Applications

Beyond synthetic applications, tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate derivatives have been explored in analytical chemistry, such as in the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, showcasing its utility in environmental monitoring and safety assessments (Crespo-Corral et al., 2008).

properties

IUPAC Name

tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNQXIMTDDGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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